molecular formula C20H18FN7O2 B3402386 N-(2-fluorophenyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxamide CAS No. 1058229-02-9

N-(2-fluorophenyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxamide

Cat. No.: B3402386
CAS No.: 1058229-02-9
M. Wt: 407.4 g/mol
InChI Key: OPSKGOSWUDOPCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound features a triazolo[4,3-b]pyridazine core fused with a furan-2-yl group at position 2. A piperazine ring is attached at position 6, further substituted by a 2-fluorophenyl carboxamide moiety .
Molecular Formula: C₂₀H₁₈FN₇O₂.
Molecular Weight: 407.409 g/mol.
Key Features:

  • Triazolo-pyridazine core: Contributes to aromatic stacking and hydrogen-bonding interactions.
  • Piperazine-carboxamide linkage: Improves solubility and modulates pharmacokinetics.

Properties

IUPAC Name

N-(2-fluorophenyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN7O2/c21-14-4-1-2-5-15(14)22-20(29)27-11-9-26(10-12-27)18-8-7-17-23-24-19(28(17)25-18)16-6-3-13-30-16/h1-8,13H,9-12H2,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSKGOSWUDOPCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN3C(=NN=C3C4=CC=CO4)C=C2)C(=O)NC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Triazolo-Pyrazine Derivatives

Example Compound: 8-Amino-2-(furan-2-yl)-N-(4-hydroxyphenethyl)-[1,2,4]triazolo[1,5-a]pyrazine-6-carboxamide ()

Parameter Target Compound Triazolo-Pyrazine Derivative
Core Structure Triazolo-pyridazine Triazolo-pyrazine
Substituents 2-fluorophenyl, piperazine 4-hydroxyphenethyl, furan
Molecular Weight 407.41 g/mol ~390–410 g/mol (estimated)
Key Differences Pyridazine core (two adjacent N atoms) Pyrazine core (para N atoms)

Implications : The pyridazine core in the target compound may exhibit distinct electronic properties compared to pyrazine, affecting binding affinity and metabolic stability .

Piperazine-Carboxamide Derivatives with Quinazoline Cores

Example Compounds : A2 (3-fluorophenyl) and A3 (4-fluorophenyl) from

Parameter Target Compound Quinazoline Derivatives (A2/A3)
Core Structure Triazolo-pyridazine Quinazoline
Substituents Furan, 2-fluorophenyl Fluorophenyl (position varies)
Melting Point Not reported 189.5–197.8 °C
Synthetic Yield Not reported 52.2–57.3%

Triazolo[4,3-b]pyridazine Derivatives with Methyl and Aryl Groups

Example Compounds : N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide ()

Parameter Target Compound Methyl-Triazolo-pyridazine
Substituents Furan, piperazine Methyl, benzamide
Biological Activity Not reported Moderate antimicrobial activity

Piperazine-Carboxamides with Heterocyclic Substituents

Example Compound : 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide ()

Parameter Target Compound Benzoxazin-Piperazine
Core Structure Triazolo-pyridazine Benzoxazin
Substituents Furan, fluorophenyl Chloro-trifluoromethyl pyridine
Molecular Weight 407.41 g/mol 466.8 g/mol

Implications : The chloro-trifluoromethyl group in the benzoxazin derivative increases hydrophobicity, whereas the furan in the target compound may improve metabolic stability .

Structural and Functional Insights

  • Core Heterocycle : The triazolo-pyridazine core distinguishes the target compound from quinazolines () and pyrazines (), offering unique electronic properties for target engagement.
  • Substituent Effects :
    • The 2-fluorophenyl group may enhance membrane permeability compared to 3- or 4-fluorophenyl analogs ().
    • The furan substituent could increase π-stacking interactions compared to methyl or chloro groups ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-fluorophenyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-fluorophenyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.